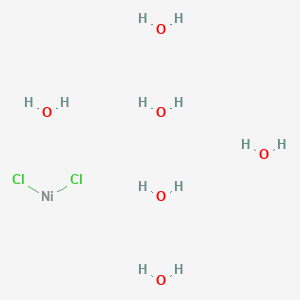

Nickel chloride hexahydrate

描述

Historical Trajectories in Inorganic Chemistry Research

The study of coordination compounds, such as nickel(II) chloride hexahydrate, has a rich history dating back to the late 18th and 19th centuries. Early work by chemists like Alfred Werner in the late 1800s laid the foundation for our modern understanding of coordination chemistry. libretexts.org Werner's research on metal halide complexes with ammonia (B1221849), for instance, helped to establish the concept of coordination numbers and the octahedral geometry of many metal complexes. libretexts.org

While much of the foundational work in coordination chemistry focused on cobalt and platinum complexes, the principles established were broadly applicable to other transition metals, including nickel. libretexts.orgmdpi.com The investigation of hydrated salts was crucial in understanding the nature of these compounds, with the water molecules playing a key role as ligands. wikipedia.orgmelscience.com The distinct color change between the anhydrous and hydrated forms of salts like nickel chloride (yellow to green) provided early chemists with tangible evidence of the interaction between the metal salt and water. wikipedia.orgwikipedia.org Over time, research has evolved from basic characterization to the exploration of the intricate roles of such compounds in various chemical transformations.

Contemporary Research Significance in Chemical Sciences

In modern chemical sciences, nickel(II) chloride hexahydrate is a versatile and economically advantageous reagent. researchgate.net Its applications span organic synthesis, catalysis, and materials science.

In organic synthesis , it functions as a mild Lewis acid and a precursor for various nickel-based catalysts. guidechem.commendeley.com It is instrumental in a variety of coupling reactions, reductions, and cyclizations. For instance, in combination with a reducing agent like zinc, it can be used for the reduction of aldehydes, alkenes, and nitro aromatic compounds. wikipedia.org It also facilitates the coupling of aldehydes and vinylic iodides when used with chromium(II) chloride to form allylic alcohols. wikipedia.org

As a catalyst , nickel(II) chloride hexahydrate is valued for its ability to promote a wide range of chemical reactions, often with high efficiency and selectivity. chemimpex.comsci-hub.se It has been successfully employed as a catalyst precursor for Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netmendeley.com The use of nickel catalysts is often more cost-effective than palladium-based systems, making them attractive for industrial-scale applications. researchgate.net

The following table summarizes some of the key catalytic applications of Nickel(II) chloride hexahydrate in organic synthesis:

| Reaction Type | Role of NiCl₂·6H₂O | Co-reagent(s) | Product(s) |

| Suzuki Coupling | Catalyst precursor | Phenylboronic acid | Biaryls |

| Heck Reaction | Pre-catalyst | Aryl halides, Alkenes | Substituted alkenes |

| Sonogashira Coupling | Catalyst | Aryl iodides, Alkynes | Aryl-substituted alkynes |

| Reduction of Alkenes | Catalyst precursor | Sodium borohydride (B1222165) | Alkanes |

| Coupling of Aldehydes and Vinylic Iodides | Catalyst | Chromium(II) chloride | Allylic alcohols |

| Homocoupling of Aryl Halides | Catalyst | Manganese, bipyridyl-type ligand | Biaryls |

| Biginelli Reaction | Catalyst | Aldehydes, β-keto esters, urea (B33335) | 3,4-dihydropyrimidinones |

In materials science , nickel(II) chloride hexahydrate serves as a precursor for the synthesis of various nickel-containing materials. guidechem.com This includes the preparation of nickel nanoparticles, nickel hydroxide (B78521) nanowires, and metal-organic frameworks (MOFs). guidechem.comresearchgate.net These materials have a wide range of potential applications in areas such as catalysis, energy storage, and electronics. For example, nickel nanoparticles can be synthesized via a one-pot solvothermal method using nickel(II) chloride hexahydrate as the precursor. researchgate.net

Interdisciplinary Research Landscape and Emerging Trends

The utility of nickel(II) chloride hexahydrate extends beyond traditional chemistry into various interdisciplinary fields. In biochemistry and biotechnology , it is used in cell culture media to support the growth of certain microorganisms. chemimpex.com It is also utilized in toxicological studies to investigate the effects of nickel ions on biological systems, such as the blockage of ion channel activity. sigmaaldrich.com

In the field of environmental science , it is used in analytical procedures for the detection and quantification of nickel in environmental samples, which is important for monitoring and regulatory purposes. chemimpex.com

Emerging trends in nickel research are largely driven by the increasing demand for advanced materials in the energy sector . Nickel compounds are critical components in the cathodes of lithium-ion batteries used in electric vehicles and for grid-scale energy storage. samaterials.comclass1nickel.com The push for higher energy density and improved performance in batteries is fueling research into novel nickel-based materials. class1nickel.cominnovationnewsnetwork.com While nickel oxide is often the direct material of interest for applications like batteries and fuel cells, nickel(II) chloride hexahydrate can serve as a precursor in the synthesis of these oxides. hruimetal.compi-kem.co.uk

Furthermore, the development of nanotechnology is opening up new avenues for the application of nickel-based materials. The synthesis of nickel nanoparticles and nanocomposites, often starting from precursors like nickel(II) chloride hexahydrate, is an active area of research with potential applications in catalysis, sensing, and biomedical devices. researchgate.net The ongoing exploration of sustainable synthesis methods and the expansion of nickel's role into areas like smart coatings and greener industrial processes highlight the dynamic and evolving research landscape for nickel compounds. pi-kem.co.uk

属性

CAS 编号 |

7791-20-0 |

|---|---|

分子式 |

Cl2H2NiO |

分子量 |

147.61 g/mol |

IUPAC 名称 |

nickel(2+);dichloride;hydrate |

InChI |

InChI=1S/2ClH.Ni.H2O/h2*1H;;1H2/q;;+2;/p-2 |

InChI 键 |

HGGYAQHDNDUIIQ-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.Cl[Ni]Cl |

规范 SMILES |

O.[Cl-].[Cl-].[Ni+2] |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

相关CAS编号 |

7718-54-9 (Parent) |

同义词 |

nickel chloride nickel chloride dihydrate nickel chloride hemihydrate nickel chloride heptahydrate nickel chloride hexahydrate nickel chloride hydrate nickel chloride monohydrate nickel chloride monohydroxide nickel chloride tetrahydrate nickel chloride trihydroxide |

产品来源 |

United States |

Synthesis and Advanced Preparation Methodologies

Controlled Synthesis of Nickel Chloride Hydrates

The synthesis of specific nickel chloride hydrates, particularly the hexahydrate form, relies on carefully managed crystallization conditions. The desired hydrate's purity and crystal quality are direct functions of the techniques employed and the reaction parameters.

Crystallization Techniques for Single Crystal Growth

High-quality single crystals of nickel chloride hexahydrate are essential for various research and optical applications. Several techniques have been developed to produce these crystals. Methods such as isothermal evaporation and controlled temperature reduction from a saturated aqueous solution are commonly employed. worldscientific.com For instance, large single crystals suitable for use as optical UV filters have been grown using these methods. rsc.org

Another effective method involves repeated precipitation from a saturated aqueous solution mixed with a solvent like acetone (B3395972). pisrt.org In this process, precipitating the salt at temperatures just below the boiling point of acetone yields a fine crystalline form that is easy to filter and wash. pisrt.org A horizontal diffusion technique has also been described as a rapid and facile method for obtaining single crystals. tandfonline.comresearchgate.net This involves the slow diffusion of reactants in a solvent, such as methanol, allowing for the gradual growth of well-defined crystals. tandfonline.comresearchgate.net For producing high-purity nickel chloride, successive precipitations can be performed, achieving yields of approximately 85%. pisrt.org

A specialized crystallization method involves adding nickelous chloride crystal seeds (60–250 microns in size) to a concentrated solution cooled to 50-55 °C. dntb.gov.ua This seeding induces the formation of brilliant crystals, and a subsequent incubation period followed by further cooling helps in growing larger, more uniform crystals. dntb.gov.ua

Table 1: Comparison of Single Crystal Growth Techniques for NiCl₂·6H₂O

| Technique | Description | Key Advantages | Reference(s) |

| Isothermal Evaporation | Solvent is slowly evaporated from a saturated solution at a constant temperature. | Simple setup, good control over crystal growth. | worldscientific.com |

| Controlled Temperature Reduction | A saturated solution is slowly cooled, reducing the salt's solubility and causing crystallization. | Can produce large, high-quality crystals. | worldscientific.com |

| Solvent Precipitation | A non-solvent (e.g., acetone) is added to a saturated aqueous solution to induce precipitation. | High yield, produces fine, easily handled crystals. | pisrt.org |

| Horizontal Diffusion | Reactants diffuse slowly towards each other through a solvent in a petri dish, leading to crystal formation. | Fast, facile method for obtaining crystals for X-ray studies. | tandfonline.comresearchgate.net |

| Seeding | Introducing small seed crystals into a supersaturated solution to initiate and control crystallization. | Produces large granules with uniform color and quality. | dntb.gov.ua |

Influence of Reaction Parameters on Hydrate (B1144303) Formation

The specific hydrate of nickel chloride that forms is highly dependent on the reaction conditions. Temperature is a critical parameter; heating this compound (NiCl₂·6H₂O) in the range of 66-133 °C results in the formation of the yellowish dihydrate (NiCl₂·2H₂O). nih.gov Complete dehydration to the anhydrous yellow form requires heating in thionyl chloride or under a stream of hydrogen chloride (HCl) gas, as simply heating the hydrates is insufficient. nih.gov

The chemical environment, such as the presence of other ions, also plays a significant role. Studies have shown that chloride (Cl⁻) ions can act as kinetic promoters in hydrate formation. researchgate.net The pH of the solution is another crucial factor, particularly when nickel chloride is used as a precursor. For example, the addition of sodium hydroxide (B78521) (NaOH) to adjust the pH is a necessary step in the synthesis of nickel nanoparticles from nickel chloride, as it can catalyze the formation of the pure product. scispace.com The concentration of reactants and the presence of capping agents or other salts can further direct the formation and stability of different nickel chloride hydrates or their subsequent conversion products. researchgate.netikm.org.my

Precursor Role in Nanomaterial Synthesis

This compound is a widely used precursor for the synthesis of various nickel-based nanomaterials due to its good solubility in water and other polar solvents, relatively low cost, and the reactivity of the nickel(II) ion.

Hydrothermal Synthesis of Nickel Nanostructures

Hydrothermal synthesis is a versatile method for producing crystalline nanomaterials from aqueous solutions under high temperature and pressure. This compound serves as an excellent nickel source in these processes. In a typical one-pot hydrothermal synthesis, NiCl₂·6H₂O is reacted with a reducing agent, such as borane-ammonia complex or hydrazine (B178648) hydrate (N₂H₄·H₂O), to produce nickel nanoparticles. dntb.gov.uanih.govresearchgate.net

Reaction parameters such as temperature, precursor concentration, pH, and reaction time are controlled to tailor the morphology and size of the resulting nanostructures. rsc.orgnih.govresearchgate.net For instance, spherical nickel particles with controlled size distributions have been synthesized by varying the precursor concentration ratio and temperature. nih.gov In other procedures, adjusting the pH to approximately 10 with NaOH and using a surfactant like CTAB (cetyltrimethylammonium bromide) in the presence of hydrazine hydrate leads to the formation of nickel-based nanostructures after treatment in an autoclave at elevated temperatures (e.g., 180 °C). rsc.org This method has been used to create materials like nickel nanothorns and complex core-shell nanostructures. rsc.orgresearchgate.net

Table 2: Parameters in Hydrothermal Synthesis of Nickel Nanostructures from NiCl₂·6H₂O

| Parameter | Influence on Nanostructure | Example Condition | Reference(s) |

| Reducing Agent | Determines reduction potential and reaction pathway. | Borane-ammonia complex, Hydrazine hydrate. | dntb.gov.uanih.govresearchgate.net |

| Temperature | Affects crystal growth and morphology. | 80 to 140 °C. | nih.gov |

| Precursor Ratio | Controls particle size and distribution. | Ni:Reducing Agent ratio varied from 1:0.1 to 1:4. | nih.gov |

| pH | Influences the reduction reaction and prevents hydroxide formation. | Maintained at ~10 using NaOH. | rsc.orgscispace.com |

| Surfactant | Controls particle aggregation and directs morphology. | CTAB. | rsc.org |

Sol-Gel Routes for Nickel Oxide Nanoparticles

The sol-gel method is a low-temperature technique used to produce solid materials from small molecules. It involves the conversion of a solution (sol) into a gel-like network containing the desired precursors. This compound can be used as a precursor in this method to synthesize nickel oxide (NiO) nanoparticles. tandfonline.comresearchgate.net

In a typical sol-gel process, NiCl₂·6H₂O is dissolved in a solvent, and a reagent is added to initiate hydrolysis and condensation reactions, forming a gel. This gel is then dried and calcined at elevated temperatures (e.g., 450-550 °C) to yield crystalline NiO nanoparticles. pisrt.orgresearchgate.net The properties of the final nanoparticles, such as crystallinity and particle size, are highly dependent on parameters like the pH of the solution and the calcination temperature. pisrt.orgresearchgate.net For example, NiO nanoparticles synthesized from NiCl₂·6H₂O in a basic medium, followed by calcination, have been shown to possess a simple cubic structure with high crystallinity. tandfonline.comresearchgate.net While nickel nitrate (B79036) is also a common precursor in sol-gel routes for NiO, nickel chloride offers an alternative pathway. researchgate.netpisrt.orgresearchgate.net

Co-precipitation Techniques for Metal Oxide Nanoparticles

Co-precipitation is a simple and effective method for synthesizing metal oxide nanoparticles, involving the simultaneous precipitation of a metal precursor from a solution. This compound is frequently used as the starting material for the synthesis of nickel oxide (NiO) and nickel hydroxide (Ni(OH)₂) nanostructures via this route. worldscientific.comscispace.comjournalijar.comnanografi.com

The process typically involves dissolving NiCl₂·6H₂O in a solvent (often water) and then adding a precipitating agent, such as sodium hydroxide (NaOH) or ammonia (B1221849) solution (NH₄OH), to raise the pH. worldscientific.comjournalijar.com This causes the precipitation of nickel hydroxide. The resulting precipitate is then washed and calcined at a specific temperature (e.g., 300-400 °C) to convert the nickel hydroxide into nickel oxide nanoparticles. worldscientific.comresearchgate.net The morphology, particle size, and crystalline structure of the final product are influenced by factors like the pH, the concentration of the reactants, and the annealing temperature. worldscientific.comnanografi.com This method is valued for being cost-effective and scalable for the production of NiO nanoparticles. journalijar.com

Microwave-Assisted Synthetic Approaches

Microwave-assisted synthesis has emerged as a significant advancement in chemical preparation, offering benefits such as rapid reaction times, increased product yields, and enhanced control over material properties. This technique utilizes microwave energy to heat reactants directly and efficiently. In the context of nickel compounds, nickel(II) chloride hexahydrate serves as a common precursor for the synthesis of various nanomaterials and complexes under microwave irradiation.

The primary advantage of microwave heating is its efficiency, which allows for rapid and uniform heating of the reaction mixture. sphinxsai.com This leads to significantly shorter synthesis times compared to conventional heating methods. For instance, nickel nanoparticles have been successfully synthesized in as little as five minutes using this approach. sphinxsai.com The process typically involves dissolving nickel(II) chloride hexahydrate in a suitable solvent, along with a reducing agent and a capping agent to control particle growth and prevent agglomeration. sphinxsai.com

Research has explored the influence of different solvents and capping agents on the morphology and properties of the resulting nickel nanostructures. researchgate.net Solvents like ethylene (B1197577) glycol are particularly effective due to their high dielectric tangent loss, making them efficient microwave absorbers. researchgate.net The choice of capping agent is also critical in determining the final morphology of the nanostructures.

A notable application of this method is the synthesis of nickel nanoparticles. In a typical procedure, an aqueous solution of nickel(II) chloride hexahydrate is treated with hydrazine hydrate as a reducing agent and polyvinylpyrrolidone (B124986) (PVP) as a capping agent. sphinxsai.com The mixture, upon being subjected to microwave irradiation, undergoes a rapid reaction, indicated by a color change from royal blue to black, signifying the formation of nickel nanoparticles. sphinxsai.com Similarly, microwave-assisted hydrothermal synthesis has been employed to produce nickel hydroxide nanosheets from nickel precursors, demonstrating the versatility of this rapid and scalable technique for creating materials for various applications, including energy storage and catalysis. nih.gov

Table 1: Research Findings on Microwave-Assisted Synthesis

| Product | Precursor(s) | Reagents | Reaction Conditions | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Nickel Nanoparticles | Nickel(II) chloride hexahydrate | Hydrazine hydrate (reducing agent), Polyvinylpyrrolidone (PVP, capping agent), Sodium hydroxide (NaOH) | 5 minutes in microwave oven | Rapid synthesis (5 mins); color change from royal blue to black indicates nanoparticle formation. | sphinxsai.com |

| Nickel Nanostructures | Nickel(II) chloride hexahydrate | Hydrazine hydrate | Microwave irradiation at 140 °C in ethylene glycol | The choice of solvent (water vs. ethylene glycol) and capping agent significantly affects the morphology of the resulting nanostructures. | researchgate.net |

Synthesis of Specialized Nickel(II) Compounds from Hexahydrate Precursors

Nickel(II) chloride hexahydrate is a versatile and widely used starting material for the synthesis of a variety of specialized nickel(II) coordination compounds and complexes. Its utility stems from the lability of the coordinated water molecules, which can be readily substituted by other ligands to form new complexes with diverse structures and properties.

A common synthetic strategy involves the reaction of an ethanolic solution of nickel(II) chloride hexahydrate with a solution of the desired ligand. For example, the complex Dichloro-bis(2-(2-phenyl-2-(pyridine-2-yl)oxazoline-3-yl)ethanol)nickel(II) dihydrate, [Ni(POE)Cl₂(H₂O)₂], was synthesized by reacting the POE ligand with nickel(II) chloride hexahydrate in a 1:1 molar ratio in ethanol (B145695). chemmethod.comchemmethod.com The resulting green mixture was refluxed for three hours to yield the product. chemmethod.com The formation of the complex is indicated by changes in physical properties, such as melting point, compared to the starting materials. chemmethod.comchemmethod.com

Another well-known example is the synthesis of hexamminenickel(II) chloride, [Ni(NH₃)₆]Cl₂. In this preparation, concentrated ammonia is added to an aqueous solution of nickel(II) chloride hexahydrate. youtube.comresearchgate.net The six water molecules in the hexaquanickel(II) ion, [Ni(H₂O)₆]²⁺, are replaced by six ammonia molecules, resulting in the formation of the deep blue hexamminenickel(II) ion, [Ni(NH₃)₆]²⁺. youtube.comresearchgate.net The solid complex can then be precipitated from the solution.

Furthermore, nickel(II) chloride hexahydrate is the initial precursor for creating more complex structures like tetraazamacrocycles. The synthesis begins by preparing tris-(1,2-diaminoethane)nickel(II) chloride, [Ni(en)₃]Cl₂, by adding 1,2-diaminoethane (ethylenediamine) to an aqueous solution of nickel(II) chloride hexahydrate. uwimona.edu.jm This intermediate is then used in subsequent steps to form the final macrocyclic complex. uwimona.edu.jm

These examples highlight the foundational role of nickel(II) chloride hexahydrate in coordination chemistry, providing an accessible entry point for the synthesis of a wide array of nickel(II) compounds.

Table 2: Synthesis of Specialized Nickel(II) Compounds

| Synthesized Compound | Reactants | Solvent | Key Reaction Conditions | Yield | Reference(s) |

|---|---|---|---|---|---|

| [Ni(POE)Cl₂(H₂O)₂] | Nickel(II) chloride hexahydrate, POE ligand | Ethanol, Dichloroethane | Refluxed for 3 hours; crystallization over one week. | 48% | chemmethod.comchemmethod.com |

| Hexamminenickel(II) chloride | Nickel(II) chloride hexahydrate, Concentrated ammonia | Water, Acetone | Ammonia solution is added to the nickel chloride solution; acetone is used to precipitate the product. | Not specified | youtube.comresearchgate.net |

| [Ni(en)₃]Cl₂ | Nickel(II) chloride hexahydrate, 1,2-diaminoethane | Water | Reactants are mixed, solution is evaporated and then cooled in an ice-bath to crystallize. | Not specified | uwimona.edu.jm |

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations

Crystallographic studies are fundamental to understanding the solid-state structure of nickel(II) chloride hexahydrate. These methods use the diffraction of radiation by the ordered array of atoms in a crystal to determine their positions in space.

Monoclinic Crystal System Analysis

Early and contemporary crystallographic studies have consistently identified that nickel(II) chloride hexahydrate crystallizes in the monoclinic system. tandfonline.commdpi.comscience.govshd-pub.org.rs This crystal system is characterized by three unequal axes, with one angle between them not being 90 degrees. The space group is determined to be C2/m, and the unit cell contains two formula units of NiCl₂·6H₂O. tandfonline.commdpi.comscience.gov The structure is isomorphous with that of cobalt(II) chloride hexahydrate. science.gov

Recent low-temperature (99.99 K) studies have provided highly precise lattice parameters for its naturally occurring mineral form, nickelbischofite. researchgate.net

Interactive Table: Crystallographic Data for Nickel(II) Chloride Hexahydrate

| Parameter | Value (Mizuno, 1961) tandfonline.commdpi.com | Value (Boeré, 2023 @ 99.99 K) researchgate.net |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | C2/m | I 1 2/m 1 |

| a (Å) | 10.23 | 6.5579 |

| b (Å) | 7.05 | 7.0244 |

| c (Å) | 6.57 | 8.7291 |

| β (°) | 122°10' | 96.702 |

| Formula Units (Z) | 2 | Not specified |

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction has been the principal technique for elucidating the detailed atomic arrangement of NiCl₂·6H₂O. tandfonline.comshd-pub.org.rs These studies reveal that the structure is not a simple hexaaquanickel(II) complex. Instead, it is composed of discrete, neutral complexes of trans-[NiCl₂(H₂O)₄] where the central nickel atom is directly bonded to two chloride ions and four water molecules. The remaining two water molecules in the formula unit are not directly coordinated to the nickel ion but exist as water of crystallization within the lattice, linked by hydrogen bonds. The complete formula is more accurately represented as [NiCl₂(H₂O)₄]·2H₂O.

Neutron Diffraction Analysis of Hydrogen Atom Positions

While X-ray diffraction is excellent for locating heavier atoms, precisely determining the positions of hydrogen atoms is challenging due to their low electron density. Neutron diffraction provides a solution to this, as neutrons scatter off atomic nuclei, making it highly effective for locating protons. Legacy neutron diffraction studies were crucial in establishing the positions of the hydrogen atoms in the water molecules and understanding the hydrogen-bonding network. mdpi.com

More recent studies in 2023 have employed advanced Hirshfeld Atom Refinement (HAR) techniques on high-resolution X-ray diffraction data. mdpi.comiucr.org This method yields O-H bond lengths that are in excellent agreement with and indistinguishable from the older neutron diffraction data. mdpi.com A key advantage of the modern HAR method is its ability to fully refine the anisotropic displacement ellipsoids for hydrogen atoms, providing a more detailed model of their thermal motion than was possible with earlier neutron experiments. mdpi.com

Coordination Geometry of Nickel(II) Centers

The nickel(II) ion in the trans-[NiCl₂(H₂O)₄] complex exhibits a six-coordinate, distorted octahedral geometry. mdpi.com The equatorial plane is formed by four oxygen atoms from the coordinated water molecules. mdpi.com The axial positions are occupied by the two chloride ions, which are disposed in a trans configuration to each other. mdpi.com This arrangement results in a tetragonally distorted octahedron. mdpi.com Nickel(II), with its d⁸ electron configuration, commonly forms octahedral complexes that are typically green or blue and paramagnetic. nih.gov

Hirshfeld Surface Analysis of Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various non-covalent interactions within a crystal lattice. tandfonline.comresearchgate.netmdpi.com This method maps properties onto a surface defined by the molecule's electron distribution, allowing for the identification of regions involved in interactions like hydrogen bonding. researchgate.netidexlab.com

While a detailed Hirshfeld surface analysis performed specifically on the simple salt nickel(II) chloride hexahydrate is not prominently featured in the literature, the technique is extensively used to characterize more complex coordination compounds synthesized from it. tandfonline.commdpi.comresearchgate.net In these related hydrated nickel(II) complexes, Hirshfeld analysis consistently highlights the critical role of hydrogen bonds (O···H) and other contacts such as H···H interactions in stabilizing the crystal packing. ikm.org.my Given the structure of NiCl₂·6H₂O, which contains both coordinated and lattice water molecules, an extensive network of hydrogen bonds between the water molecules and chloride ions is the dominant force defining the supramolecular assembly. mdpi.comchemmethod.com

Spectroscopic Characterization Methodologies

Spectroscopic techniques are employed to probe the electronic structure and vibrational modes of the compound, providing complementary information to diffraction methods.

Infrared (IR) Spectroscopy Infrared spectroscopy is used to identify the vibrational modes of the chemical bonds within the compound. unishivaji.ac.injyu.fi For nickel(II) chloride hexahydrate, IR spectra are crucial for confirming the presence of water molecules, characterized by strong absorption bands corresponding to O-H stretching and H-O-H bending vibrations. It can also provide information on the coordination environment, as the vibrations of water molecules coordinated to a metal ion differ from those of free or lattice water.

UV-Visible (UV-Vis) Spectroscopy UV-Visible absorption spectroscopy provides insights into the electronic transitions within the d-orbitals of the nickel(II) ion. Aqueous solutions of nickel(II) chloride hexahydrate, which contain the hexaaquanickel(II) ion, [Ni(H₂O)₆]²⁺, exhibit characteristic absorption bands in the visible spectrum. shd-pub.org.rs Two main absorption features are typically observed: one in the blue region of the spectrum (~393-415 nm) and another broader band in the red region (~656-770 nm). mdpi.com The precise position and intensity of these bands are sensitive to the coordination environment of the Ni(II) ion. mdpi.com

X-ray Photoelectron Spectroscopy (XPS) XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within a material. Studies utilizing XPS on films containing nickel chloride have shown characteristic peaks for Ni 2p and Cl 2p orbitals, confirming the presence of these elements. For instance, the binding energy of the Ni 2p₃/₂ peak can indicate the oxidation state of the nickel, which is +2 in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a key technique for investigating the electronic transitions within the d-orbitals of the nickel(II) ion in nickel chloride hexahydrate. In its hydrated form, the nickel ion typically exists as the hexaaquanickel(II) complex, [Ni(H₂O)₆]²⁺, which has an octahedral geometry. nih.gov The absorption of UV-visible light promotes electrons from lower energy d-orbitals to higher energy ones, and the resulting spectrum is characteristic of the Ni(II) ion's coordination environment.

The electronic absorption spectra for the [Ni(H₂O)₆]²⁺ complex at room temperature show distinct bands. nih.gov These are assigned to spin-allowed transitions from the ³A₂g ground state to excited states. nih.govresearchgate.net The primary absorption bands are typically observed in the 350-500 nm and 600-800 nm regions. nih.gov The band between 350 nm and 500 nm is assigned to the ³A₂g → ³T₁g(P) transition. nih.gov The absorption in the 600-800 nm range corresponds to the ³A₂g → ³T₁g(F) transition. nih.gov This lower energy band is often split, showing a main peak around 720 nm and a shoulder at approximately 656 nm, which results from spin-orbit coupling that mixes the ³T₁g(F) and ¹E_g states. nih.gov

| Transition | Typical Wavelength Range (nm) | Reference |

|---|---|---|

| ³A₂g → ³T₁g(P) | 350 - 500 | nih.gov |

| ³A₂g → ³T₁g(F) | 600 - 800 | nih.gov |

The absorption spectrum of this compound is sensitive to both temperature and concentration. As the concentration of NiCl₂ increases in an aqueous solution, the absorbance maxima exhibit a systematic red-shift (a shift to longer wavelengths). nih.gov For instance, the peak around 393 nm can shift towards 405 nm, and the peaks in the 656-720 nm range also shift to higher wavelengths. nih.gov This shift indicates a progressive change in the coordination sphere, reflecting the replacement of water ligands by chloride ions. nih.gov

Similarly, increasing temperature causes a red-shift in the absorption bands. researchgate.net Studies conducted on nickel chloride solutions at temperatures up to 250°C show that the absorption peaks migrate toward lower energy as temperature rises. researchgate.net This effect is consistent with changes in the ligand field strength and the formation of various nickel chloride species at elevated temperatures. researchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Ligand Bonding

FTIR spectroscopy is employed to investigate the vibrational modes of the molecules within a compound, making it particularly useful for studying the bonding of water ligands in this compound. The structure of the solid hexahydrate consists of trans-[NiCl₂(H₂O)₄] units with two additional water molecules of crystallization. wikipedia.org The FTIR spectrum provides evidence for these coordinated and lattice water molecules. researchgate.net

The spectrum of NiCl₂·6H₂O shows several characteristic absorption bands related to the water molecules. researchgate.net A broad, intense absorption in the high-frequency region (around 3180 cm⁻¹ and 3410-3425 cm⁻¹) is attributed to the symmetric and asymmetric valence vibrations of the O-H bonds in the water molecules. researchgate.net The deformational scissor vibrations of water (H-O-H bending) result in a broad absorption band centered around 1630-1650 cm⁻¹. researchgate.net The presence of weakly bound water molecules is indicated by a band near 3525 cm⁻¹. researchgate.net Furthermore, the low-frequency region (400-800 cm⁻¹) displays bands corresponding to librational modes (rocking, wagging, and twisting) of the coordinated water molecules. researchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| O-H Valence Vibrations (Symmetric/Asymmetric) | ~3180 and ~3425 | researchgate.net |

| Weakly Bound Water O-H Valence Vibration | ~3525 | researchgate.net |

| H₂O Deformational Scissor Vibrations | ~1630 - 1650 | researchgate.net |

| Coordinated H₂O Librational Modes | 400 - 800 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ³¹P NMR)

NMR spectroscopy can provide detailed information about the structure of nickel-containing compounds. However, its application to nickel(II) complexes depends heavily on the electronic state of the metal center. Octahedral Ni(II) complexes are typically paramagnetic, which leads to significant broadening of NMR signals, often rendering them unobservable or difficult to interpret. chemicalforums.com In contrast, square planar Ni(II) complexes are diamagnetic and produce well-resolved NMR spectra. chemicalforums.com

¹H NMR: For diamagnetic nickel complexes, ¹H NMR can be used to characterize the organic ligands bound to the metal. In studies of complexes synthesized from nickel chloride, the ¹H NMR spectra of the ligands show shifts upon coordination to the nickel center, providing information about the binding mode. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.uk For this compound, XPS is used to confirm the presence of nickel and chlorine and to determine the oxidation state of the nickel atom.

In XPS analysis of materials derived from NiCl₂·6H₂O, characteristic peaks for nickel and chlorine are observed. nih.govrsc.org The Ni 2p region of the spectrum is particularly informative. The binding energy of the Ni 2p₃/₂ peak can confirm the +2 oxidation state of nickel. For example, a Ni 2p₃/₂ peak observed at a binding energy of approximately 855.6 eV is indicative of Ni(II). nih.govrsc.org The XPS spectra can also show peaks for other elements present, such as oxygen, confirming the composition of the material. nih.gov

| Element/Orbital | Characteristic Binding Energy (eV) | Reference |

|---|---|---|

| Ni 2p₃/₂ | ~855.6 | nih.govrsc.org |

| Cl 2p | ~198 | rsc.orgrsc.org |

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Distribution

EDS, often coupled with Scanning Electron Microscopy (SEM), is a technique used for the elemental analysis or chemical characterization of a sample. It allows for the identification of the elements present in a sample and can create maps showing their distribution. In studies involving this compound as a precursor, EDS is used to confirm the elemental composition of the resulting materials. ijera.comresearchgate.net For instance, in the synthesis of nickel-containing nanoparticles or films, EDS analysis confirms the presence of nickel and can show that elements like Ni, Cl, Sn, and O are uniformly distributed on the surface of a film. nih.govresearchgate.net

Morphological and Microstructural Analysis

The morphology and microstructure of materials synthesized from this compound are commonly investigated using microscopy techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM). These analyses reveal details about the shape, size, and arrangement of crystalline structures.

Research has shown that the morphology of materials derived from NiCl₂·6H₂O can be controlled by synthesis conditions. For example, in the preparation of nickel oxalate (B1200264) from this compound, the morphology of the precursor particles was observed to change from granular to needle-like with an increase in the concentration of aqueous ammonia (B1221849) used in the reaction. jst.go.jp Similarly, nickel nanoparticles synthesized by chemical reduction of NiCl₂·6H₂O have been shown to possess a cubic structure with crystallite sizes in the nanometer range. ejournal.by Electrodeposition studies using this compound in the plating bath have revealed heterogeneous microstructures consisting of both nanocrystalline and microcrystalline grains. nih.gov

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a pivotal technique for characterizing the surface morphology of materials synthesized using this compound as a precursor. Research indicates that the morphology of the final product is heavily influenced by the synthesis method and the presence of other reagents.

In the synthesis of nickel (Ni) nanoparticles, where this compound often serves as the nickel source, SEM analysis reveals the formation of spherical particles. wu.ac.thwrc.org.za These nanoparticles frequently link together, forming chains and aggregates due to the strong magnetic interactions between them. wu.ac.th The average size of these spherical grains has been reported to be around 20 nm. wu.ac.th Studies have also shown that the concentration of additives, such as the capping agent polyvinylpyrrolidone (B124986) (PVP), plays a significant role in the resulting particle size; an increase in PVP concentration leads to a decrease in the size of the synthesized nickel particles. scribd.com

When this compound is used to produce nickel oxide (NiO) nanoparticles through methods like hydrothermal synthesis, SEM confirms the morphology of the resulting particles, which can appear agglomerated. researchgate.net In other syntheses, such as the solid-state reaction to form ternary nitrides like Ni₂Mo₃N, SEM imaging has identified distinct cube-like particles with sizes ranging from 100 to 500 nm. deepdyve.com

Furthermore, this compound is employed as a dopant in the creation of thin films. For instance, when used to dope (B7801613) zinc oxide (ZnO) thin films, SEM analysis demonstrates that the nickel content significantly affects the grain shape and size of the film's surface. mdpi.com

Table 1: Summary of SEM Findings for Materials Synthesized with this compound

| Synthesized Material | Precursor(s) | Synthesis Method | Key SEM Findings | Particle/Grain Size | Reference(s) |

| Nickel (Ni) Nanoparticles | NiCl₂·6H₂O, Hydrazine (B178648) Hydrate (B1144303) | Chemical Reduction | Spherical morphology, particles linked in chains and aggregates. | ~20 nm | wu.ac.th |

| Nickel (Ni) Nanoparticles | NiCl₂·6H₂O, Hydrazine Hydrate, PVP | Chemical Reduction | Particle size decreases with increasing PVP concentration. | Not specified | scribd.com |

| Nickel Oxide (NiO) Nanoparticles | NiCl₂·6H₂O | Hydrothermal | Agglomerated particle morphology. | ~18.02 nm (crystallite size) | researchgate.net |

| Ni-doped ZnO Thin Films | Zinc Chloride, NiCl₂·6H₂O | Modified SILAR | Nickel doping affects grain shape and size. | Not specified | mdpi.com |

| Ni₂Mo₃N Particles | Molybdenum, NiCl₂·6H₂O, Sodium Azide | Solid-State Reaction | Cube-like particle morphology. | 100 - 500 nm | deepdyve.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers higher resolution imaging compared to SEM, providing detailed information about the internal structure, crystallinity, and precise morphology of nanomaterials derived from this compound.

TEM has been instrumental in characterizing nickel oxide (NiO) nanoparticles synthesized via co-precipitation using this compound. These analyses confirm that the nanoparticles possess a face-centered cubic (FCC) structure. researchgate.net Similarly, when NiO nanoparticles are produced from the thermal decomposition of a complex derived from this compound, TEM analysis shows an average particle size between 8.5 and 20.7 nm, which is consistent with crystallite sizes calculated from X-ray diffraction data. nih.gov

In the study of nickel nanoparticles prepared by chemical reduction, TEM images show that the spherical nanoparticles tend to form large agglomerates of nanograins. wrc.org.za This technique is also crucial in the field of advanced catalysts. For Ni–N–C (nickel-nitrogen-carbon) catalysts synthesized with this compound, TEM and related techniques like scanning transmission electron microscopy (STEM) are used to identify the distribution of Ni-containing particles throughout the carbon matrix. ebi.ac.ukresearchgate.net These investigations reveal heterogeneous morphologies with particles ranging from tens of nanometers to approximately 0.5 micrometers. ebi.ac.ukresearchgate.net For ternary nitrides like Ni₂Mo₃N, TEM can capture images of single, cube-like particles, providing a clear view of their shape with diameters around 200 nm. deepdyve.com

Table 2: Summary of TEM Findings for Materials Synthesized with this compound

| Synthesized Material | Precursor(s) | Synthesis Method | Key TEM Findings | Particle/Crystallite Size | Reference(s) |

| Nickel Oxide (NiO) Nanoparticles | NiCl₂·6H₂O, Sodium Hydroxide (B78521) | Co-precipitation | Confirmed Face-Centered Cubic (FCC) structure. | 28 - 33 nm (crystallite size) | researchgate.net |

| Nickel Oxide (NiO) Nanoparticles | NiCl₂·6H₂O, 2,9-dimethyl-1,10-phenanthroline | Thermal Decomposition | Confirmed particle size consistent with XRD. | 8.5 - 20.7 nm | nih.gov |

| Nickel (Ni) Nanoparticles | NiCl₂·6H₂O, Sodium Borohydride (B1222165) | Chemical Reduction | Spherical nanoparticles forming large agglomerates. | 3 - 6 nm (crystallite size) | wrc.org.za |

| Ni–N–C Catalysts | Aniline, Cyanamide, NiCl₂·6H₂O | Polymerization & Pyrolysis | Heterogeneous morphology with Ni-containing particles distributed in a carbon matrix. | Tens of nm to ~0.5 µm | ebi.ac.ukresearchgate.net |

| Ni₂Mo₃N Particle | Molybdenum, NiCl₂·6H₂O, Sodium Azide | Solid-State Reaction | Imaging of single cube-like particles. | ~200 nm diameter | deepdyve.com |

Investigation of Nanofiber Morphology

This compound is utilized as an additive in the electrospinning process to modify the properties and morphology of polymer nanofibers. The inclusion of this salt into a polymer solution, such as Poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)), has a pronounced effect on the resulting nanofiber structure, which is typically investigated using SEM.

Research demonstrates that adding this compound to the polymer solution before electrospinning leads to the formation of smoother and bead-free nanofibers. wu.ac.thresearchgate.net A notable reduction in the average fiber diameter is also observed. wu.ac.thresearchgate.net This morphological improvement is largely attributed to the increase in the ionic strength and conductivity of the electrospinning solution. researchgate.netresearchgate.net The enhanced conductivity facilitates greater stretching and thinning of the polymer jet during the electrospinning process, resulting in finer fibers. researchgate.net

For instance, in pure Polyvinylidene fluoride (B91410) (PVDF) nanofibers, some beads may be present along with the fibers. However, with the addition of NiCl₂·6H₂O, the prevalence of these beads is significantly reduced, leading to a more uniform fibrous mat. researchgate.net This alteration not only improves the mat's physical structure but also enhances its piezoelectric and hydrophobic properties. wu.ac.thresearchgate.net

Table 3: Influence of this compound on Electrospun Nanofiber Morphology

| Polymer Matrix | Additive | Characterization Method | Key Morphological Findings | Reference(s) |

| P(VDF-HFP) | NiCl₂·6H₂O | SEM | Smoother, bead-free fibers with reduced diameters. | wu.ac.thresearchgate.net |

| PVDF | NiCl₂·6H₂O | SEM | Significant reduction in bead formation compared to pure PVDF fibers; improved morphological uniformity. | researchgate.net |

| P(VDF-HFP) | NiCl₂·6H₂O | Not Specified | Enhanced fiber stretching and thinning due to higher ionic strength of the composite solution. | researchgate.net |

| PVDF | NiCl₂·6H₂O | Not Specified | Addition of the hydrated salt enhances the polar β phase, which is linked to piezoelectric properties. | researchgate.net |

Coordination Chemistry and Complex Formation Dynamics

Ligand Exchange and Substitution Reactions

The substitution of the six water molecules in the coordination sphere of the hexaaquanickel(II) ion is a fundamental process in the formation of new nickel complexes. The kinetics and mechanism of these reactions are influenced by several factors, including the nature of the incoming ligand, the solvent, and steric effects.

The aqua ligands in [Ni(H₂O)₆]²⁺ can be readily displaced by various donor ligands. The reaction with ethylenediamine (B42938), a bidentate nitrogen-donor ligand, demonstrates a stepwise displacement of water molecules. homescience.net Each ethylenediamine molecule typically replaces two water molecules, leading to the formation of species such as [Ni(en)(H₂O)₄]²⁺, [Ni(en)₂(H₂O)₂]²⁺, and ultimately the stable tris(ethylenediamine)nickel(II) complex, [Ni(en)₃]²⁺. homescience.net The formation of these complexes is often accompanied by a distinct color change, reflecting the alteration in the coordination environment of the Ni(II) ion. homescience.net

Similarly, nitrogen-donor ligands like pyrazoles can displace the aqua ligands. For instance, the reaction of nickel(II) chloride hexahydrate with 4-methyl-1H-pyrazole in acetonitrile (B52724) results in the formation of the mononuclear octahedral complex [NiCl₂(C₄H₆N₂)₄], where four pyrazole (B372694) ligands occupy the equatorial plane and two chloride ions are in the axial positions. iucr.org The synthesis involves the direct replacement of the water molecules by the pyrazole ligands. iucr.org

Sulfur and phosphorus donor ligands also participate in ligand exchange reactions. Dithiocarbamate (B8719985) ligands, which are sulfur donors, react with nickel(II) chloride hexahydrate to form square planar complexes. chalcogen.rojetir.org For example, benzimidazole (B57391) dithiocarbamate reacts with NiCl₂·6H₂O to yield a nickel(II) dithiocarbamate complex. chalcogen.ro The kinetics of substitution reactions involving square-planar nickel(II) complexes with phosphorus donor ligands like triphenylphosphine (B44618) have also been investigated, revealing associative mechanisms. acs.orgnih.govfigshare.com

The table below summarizes examples of ligand exchange reactions involving the displacement of aqua ligands from nickel(II) complexes.

| Entering Ligand | Donor Atom(s) | Product Complex Example | Reference(s) |

| Ethylenediamine (en) | N, N | [Ni(en)₃]Cl₂ | homescience.net |

| 4-Methyl-1H-pyrazole | N | [NiCl₂(C₄H₆N₂)₄] | iucr.org |

| Benzimidazole dithiocarbamate | S, S | Benzimidazole dithiocarbamate nickel(II) complex | chalcogen.ro |

| Triphenylphosphine (PPh₃) | P | [Ni(SCN)(L)(PPh₃)] (where L is a dithiocarbamate) | orientjchem.org |

Synthesis and Characterization of Novel Coordination Complexes

The use of nickel chloride hexahydrate as a starting material has led to the synthesis and characterization of a vast number of coordination complexes with interesting structural motifs and properties.

Mononuclear Complexes: A plethora of mononuclear nickel(II) complexes have been synthesized from this compound. These complexes exhibit various coordination geometries, including octahedral, square planar, and tetrahedral. For example, the reaction of NiCl₂·6H₂O with pyridin-2-one can yield the mononuclear complex [NiCl₂(Hhp)₄], where the nickel ion is in an octahedral environment. mdpi.com Another example is the synthesis of a mononuclear square planar complex, [Ni(o-val)₂]·2H₂O, by reacting nickel(II) chloride hexahydrate with o-vanillin. researchgate.net The reaction of NiCl₂·6H₂O with N-methyldiethanolamine and sodium benzoate (B1203000) in acetonitrile produces the mononuclear complex Ni(mdeaH₂)₂₂. tandfonline.com

Dinuclear Complexes: this compound is also a key precursor for dinuclear complexes, where two nickel centers are bridged by ligands. The reaction with pyridin-2-one can also lead to the formation of dinuclear species like [NiCl₂(Hhp)(H₂O)₂]₂, which features a chlorido-bridged nickel dimer with a planar Ni₂(µ-Cl)₂ framework. mdpi.com Another dinuclear complex, [Ni₂Cl₄(Hhp)₅], is formed with three bridging pyridin-2-one molecules spanning the two nickel(II) ions. mdpi.com The synthesis of a dinuclear nickel(II) complex with an azo-imine bridging ligand has also been reported, starting from hydrated NiCl₂·6H₂O. chemrevlett.com

The following table presents examples of mononuclear and dinuclear nickel(II) complexes synthesized from this compound.

| Complex Type | Complex Formula | Coordination Geometry | Reference(s) |

| Mononuclear | [NiCl₂(Hhp)₄] | Octahedral | mdpi.com |

| Mononuclear | [Ni(o-val)₂]·2H₂O | Square Planar | researchgate.net |

| Mononuclear | Ni(mdeaH₂)₂₂ | Octahedral | tandfonline.com |

| Dinuclear | [NiCl₂(Hhp)(H₂O)₂]₂ | Octahedral | mdpi.com |

| Dinuclear | [Ni₂Cl₄(Hhp)₅] | - | mdpi.com |

Polydentate ligands, which can bind to a metal ion through multiple donor atoms, form particularly stable complexes with nickel(II).

Oxazolines: Ligands containing oxazoline (B21484) moieties have been used to synthesize nickel(II) complexes. For instance, a new oxazoline derivative, 2-(2-phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol (POE), reacts with this compound in a 1:1 ratio to form the complex [Ni(POE)Cl₂(H₂O)₂]. chemmethod.comchemmethod.com Nickel(II) complexes with tripodal tetradentate ligands containing oxazoline donors have also been synthesized and shown to be active in catalysis. rsc.org

Pyrazoles: Pyrazole-based ligands are widely used in the synthesis of nickel(II) coordination compounds. As mentioned earlier, 4-methyl-1H-pyrazole reacts with NiCl₂·6H₂O to form [NiCl₂(C₄H₆N₂)₄]·2CH₃CN. iucr.org Another example involves the reaction of 3-(2-pyridyl)-1H-pyrazole with nickel(II) chloride hexahydrate, sodium molybdate, and dipotassium (B57713) hydrogenphosphate under hydrothermal conditions to yield green crystals of {Bis{tris[3-(2-pyridyl)-1H-pyrazole]nickel(II)}} dodecamolybdo(V,VI)phosphate hexahydrate. nih.gov In this complex, the nickel(II) ion is in a distorted octahedral coordination by six nitrogen atoms from three chelating 3-(2-pyridyl)-1H-pyrazole ligands. nih.gov

Hydrazones: Hydrazone ligands readily form complexes with nickel(II). The reaction of NiCl₂·6H₂O with a tridentate s-triazine hydrazine (B178648) Schiff base ligand can result in hexa-coordinated Ni(II) complexes with a distorted octahedral geometry. mdpi.com Mononuclear and binuclear nickel-hydrazone complexes have been synthesized, with the resulting geometry depending on the specific hydrazone ligand used. tandfonline.com For example, dihydrazones can form mononuclear complexes with tetrahedral geometry around the nickel ion. tandfonline.com

Dithiocarbamates: Dithiocarbamate ligands react with this compound to form nickel(II) dithiocarbamate complexes. chalcogen.rojetir.orgorientjchem.org For instance, an aqueous solution of this compound added to a solution of diphenylaminedithiocarbamic acid yields a pale green precipitate of the corresponding nickel(II) dithiocarbamate complex. jetir.org These complexes often exhibit a square planar geometry. Mixed ligand complexes containing dithiocarbamates and other ligands like triphenylphosphine can also be synthesized. orientjchem.org

The table below provides examples of nickel(II) complexes with various polydentate ligands.

| Ligand Type | Example Ligand | Complex Formula/Name | Reference(s) |

| Oxazoline | 2-(2-phenyl-2-(pyridin-2-yl)oxazolin-3-yl)ethanol (POE) | [Ni(POE)Cl₂(H₂O)₂] | chemmethod.comchemmethod.com |

| Pyrazole | 4-Methyl-1H-pyrazole | [NiCl₂(C₄H₆N₂)₄]·2CH₃CN | iucr.org |

| Pyrazole | 3-(2-pyridyl)-1H-pyrazole | {Bis{tris[3-(2-pyridyl)-1H-pyrazole]nickel(II)}} dodecamolybdo(V,VI)phosphate hexahydrate | nih.gov |

| Hydrazone | s-Triazine hydrazine Schiff base | Hexa-coordinated Ni(II) complex | mdpi.com |

| Dithiocarbamate | Diphenylaminedithiocarbamic acid | Bis(N,N-diphenyldithiocarbamato)nickel(II) | jetir.org |

Theoretical Studies of Coordination Geometries and Electronic Structures

Theoretical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the coordination geometries and electronic structures of nickel(II) complexes. These studies provide insights that complement experimental data from techniques like X-ray crystallography and spectroscopy.

DFT calculations have been employed to analyze the intramolecular interactions and coordination geometry of Ni(II) complexes. For instance, in a study of Ni(II)–M(II) (M = Zn, Hg) complexes with a salen-type ligand, DFT was used to investigate a weak intramolecular interaction between the square planar Ni(II) ion and the nitrogen end of thiocyanate (B1210189) ions. rsc.org Theoretical studies on Ni(II) complexes with pyridoxal-semi, thiosemi, and isothiosemicarbazone ligands have been used to optimize their structures and analyze the interactions between the donor atoms (oxygen, sulfur, and nitrogen) and the Ni(II) center. mdpi.com The calculated bond lengths and angles were found to be comparable to experimental values. mdpi.com

Furthermore, theoretical methods are used to study the electronic properties of these complexes. Time-dependent DFT (TD-DFT) calculations can characterize the nature of excited states and help interpret electronic spectra. luc.edu In a series of 4- and 5-coordinate Ni(II) complexes with NNN pincer-type ligands, TD-DFT was used to study their electronic properties. luc.edu Similarly, ligand field theory has been used to model the electronic transitions in Ni(II) complexes, such as in the case of TpNi(κ³-BH₄) (where Tp = hydrotris(3,5-dimethylpyrazolyl)borate anion), although it was less successful at reproducing the zero-field splitting parameters, which were better described by ab initio methods. nih.gov

The following table summarizes the application of theoretical methods to study nickel(II) complexes.

| Theoretical Method | Studied Property | Complex Type/Ligand | Reference(s) |

| DFT | Coordination geometry, intramolecular interactions | Salen-type N₂O₂ Schiff base | rsc.org |

| DFT (B3LYP) | Structure optimization, bond lengths, bond angles | Pyridoxal-semi/thiosemi/isothiosemicarbazone | mdpi.com |

| TD-DFT | Electronic properties, excited states | NNN pincer-type ligands | luc.edu |

| Ligand Field Theory, ab initio methods | Electronic transitions, zero-field splitting | Hydrotris(3,5-dimethylpyrazolyl)borate | nih.gov |

Catalytic Applications and Mechanistic Investigations

Applications in Organic Synthesis

Nickel chloride hexahydrate has demonstrated significant catalytic activity in numerous organic reactions, including multicomponent reactions, cross-coupling reactions, and various reduction and isomerization processes. wikipedia.orgextramarks.com

Biginelli Reaction Catalysis

The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335), is a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological properties. organic-chemistry.orgthieme-connect.comorganic-chemistry.org The use of this compound as a catalyst offers a significant improvement over classical methods, which often suffer from low yields and long reaction times. organic-chemistry.orgthieme-connect.com

In a typical procedure, reacting an aldehyde, a β-keto ester, and urea in ethanol (B145695) with a catalytic amount of NiCl₂·6H₂O leads to the formation of the corresponding DHPMs in high yields. organic-chemistry.orgthieme-connect.com For instance, the reaction of benzaldehyde, ethyl acetoacetate, and urea in the presence of this compound can produce the desired product in yields as high as 97% within 4-5 hours. thieme-connect.com This is a substantial improvement compared to the 20-50% yields obtained over 18 hours with traditional acid catalysts. organic-chemistry.orgthieme-connect.com The catalytic activity of this compound is comparable to that of ferric chloride hexahydrate. organic-chemistry.org

The proposed mechanism involves the Lewis acidic nickel(II) ion coordinating to the carbonyl oxygen of the aldehyde, thereby activating it for nucleophilic attack by urea. This is followed by condensation with the β-ketoester and subsequent cyclization and dehydration to afford the final DHPM product. The mild nature of the catalyst allows for a broad substrate scope, including aliphatic, aromatic, and heterocyclic aldehydes. organic-chemistry.orgthieme-connect.com

A solvent-free approach using microwave irradiation has also been developed, employing this compound for the synthesis of spiro-fused heterocycles in a Biginelli-like reaction involving barbituric acid. niscpr.res.in This method is noted for its efficiency, ease of work-up, and environmentally friendly nature due to the absence of a solvent. niscpr.res.in

| Aldehyde | β-Ketoester | Urea/Thiourea | Product | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | 97 | thieme-connect.com |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | 95 | thieme-connect.com |

| Furfural (B47365) | Ethyl acetoacetate | Urea | 5-Ethoxycarbonyl-4-(2-furyl)-3,4-dihydropyrimidin-2(1H)-one | 85 | organic-chemistry.org |

| Benzaldehyde | Ethyl acetoacetate | Thiourea | 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-thione | 88 | researchgate.net |

Cross-Coupling Reactions (e.g., C-C, C-Heteroatom Bond Formation)

Nickel-catalyzed cross-coupling reactions have emerged as a powerful and more economical alternative to palladium-catalyzed methods for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds. sigmaaldrich.cn Nickel chloride, often in its hydrated form, serves as a precursor to the active Ni(0) catalyst. nih.gov

C-C Bond Formation:

This compound, in combination with a reducing agent like zinc powder, can generate a highly active Ni(0) species in situ. nih.gov This catalytic system is effective for the homocoupling of aryl halides. nih.gov For instance, NiCl₂(PPh₃)₂ can be reduced by Zn⁰ to form Ni⁰(PPh₃)₃, which then facilitates the coupling of aryl bromides. nih.gov

Furthermore, nickel catalysts are employed in various named cross-coupling reactions:

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide. Nickel catalysts, such as NiCl₂(dppf), are effective for coupling aryl chlorides and mesylates with aryl Grignard reagents. tcichemicals.com

Suzuki-Miyaura Coupling: Nickel catalysts can promote the coupling of aryl boronic acids with aryl halides. sigmaaldrich.com

Heck Reaction: The coupling of aryl halides with alkenes can be facilitated by nickel catalysts. sigmaaldrich.com

Negishi Coupling: This involves the reaction of an organozinc compound with an organic halide, often catalyzed by a nickel complex. sigmaaldrich.com

C-Heteroatom Bond Formation:

Nickel-catalyzed C-O and C-N bond-forming reactions are also of significant interest. acs.org Recent advancements have shown that nickel can catalyze these reactions using simple and inexpensive additives. For example, a general approach for nickel-catalyzed photoredox reactions utilizes tert-butylamine (B42293) as a bifunctional additive, acting as both a base and a ligand. This system is effective for the coupling of a wide range of nucleophiles, including phenols, aliphatic alcohols, and anilines, with aryl halides. acs.org

In some instances, nickel chloride is used to prepare dialkyl arylphosphonates from phosphites and aryl iodides. atamanchemicals.com

Hydrogenation and Desulfurization Processes

This compound is a key component in the preparation of highly active nickel-based catalysts for hydrogenation and desulfurization reactions.

Hydrogenation:

In combination with a reducing agent like sodium borohydride (B1222165) (NaBH₄), this compound forms nickel boride (Ni₂B), a catalyst effective for the hydrogenation of various functional groups. acs.orgrsc.org This in situ generated catalyst can be used for the reduction of alkenes to alkanes under mild conditions. rsc.org A recyclable catalytic system using NaBH₄–NiCl₂·6H₂O in an ethanol/polyethylene glycol-400 (EtOH/PEG-400) mixture has been developed for the efficient reduction of a variety of alkenes. rsc.org

Furthermore, this compound has been used as a precursor to synthesize nickel(II) complexes that act as pre-catalysts in the hydrogenation of furfural to furfuryl alcohol. mdpi.com While NiCl₂·6H₂O itself shows some activity, synthesized complexes exhibit significantly higher conversion rates. mdpi.com

Desulfurization:

Nickel boride, generated from NiCl₂·6H₂O and NaBH₄, is also a potent catalyst for desulfurization processes. nih.gov This system can be used in a reductive and extractive desulfurization (REDS) process to remove thiophenic compounds from fuel. nih.gov The reaction proceeds via the formation of Ni-B and active hydrogen, where Ni-B acts as the active center for the catalytic reduction of sulfur-containing compounds. nih.gov

Regioselective Isomerization of Dienols

This compound acts as a mild Lewis acid, enabling it to catalyze the regioselective isomerization of dienols. wikipedia-on-ipfs.orgwikipedia.orgextramarks.com This transformation is valuable in organic synthesis for controlling the position of double bonds and hydroxyl groups within a molecule. The Lewis acidity of the nickel(II) ion is believed to facilitate the rearrangement by coordinating to the hydroxyl group and promoting the migration of the double bond to a thermodynamically more stable position.

Synthesis of Substituted Heterocycles (e.g., Pyrroles, Piperidines)

This compound has proven to be an effective catalyst for the multicomponent synthesis of various substituted heterocyclic compounds. sigmaaldrich.comsigmaaldrich.com

Pyrroles:

Tetra-substituted pyrrole (B145914) derivatives can be synthesized in high yields through a one-pot, four-component condensation reaction of aromatic aldehydes, benzylamines, β-ketoesters, and nitroalkanes, catalyzed by NiCl₂·6H₂O. scientificlabs.co.ukresearchgate.net This method is versatile and accommodates a range of substituents on the aromatic aldehydes. researchgate.net

Piperidines:

Highly functionalized piperidine (B6355638) derivatives can be prepared via a three-component cyclocondensation of aldehydes, aromatic amines, and acetoacetic esters using this compound as a catalyst in ethanol at ambient temperature. researchgate.netconnectedpapers.com This procedure is characterized by high yields and a straightforward work-up, often avoiding the need for chromatographic purification. researchgate.net

| Heterocycle | Reactants | Catalyst System | Key Features | Reference |

| Tetra-substituted Pyrroles | Aromatic aldehydes, benzylamines, β-ketoesters, nitroalkanes | NiCl₂·6H₂O | One-pot, four-component reaction, good yields. | researchgate.net |

| Functionalized Piperidines | Aldehydes, aromatic amines, acetoacetic esters | NiCl₂·6H₂O | Three-component cyclo-condensation, high yields, easy work-up. | researchgate.net |

| α-Amino Phosphonates | Aromatic aldehydes, aromatic amines, diethyl phosphite | NiCl₂·6H₂O | Three-component coupling, mild conditions, high yields. | cmu.ac.th |

Cycloaddition Reactions (e.g., [4+4+2] Cycloadditions)

Nickel-catalyzed cycloaddition reactions are powerful tools for the construction of complex cyclic and polycyclic systems. sioc-journal.cn While many of these reactions employ Ni(0) complexes, nickel chloride can serve as a precursor to the active catalyst.

In the context of [4+4+2] cycloadditions of dienes and alkynes, density functional theory (DFT) calculations have elucidated the mechanism, reactivity, and selectivity. nih.govacs.org The reaction typically involves the oxidative cyclization of two diene molecules at a Ni(0) center, followed by the insertion of an alkyne and subsequent reductive elimination to form a ten-membered ring. acs.org The nature of the alkyne substrate is crucial; electron-deficient alkynes or those with free hydroxyl groups tend to favor [2+2+2] cycloaddition (trimerization of the alkyne) over the desired [4+4+2] reaction. nih.govacs.org

Mechanistic Insights into Nickel-Catalyzed Reactions

The catalytic prowess of nickel complexes, including this compound as a precursor, stems from a rich and varied landscape of reaction mechanisms. Unlike its heavier group 10 counterpart, palladium, nickel's unique electronic properties—such as a smaller ionic radius, higher pairing energy, and lower redox potentials—allow it to access a broader range of oxidation states (from Ni(0) to Ni(IV)) and readily engage in one-electron transfer processes. nih.gov This versatility enables nickel catalysts to operate through multiple mechanistic pathways, often dictated by the nature of the substrates, ligands, and reaction conditions. These pathways can involve traditional two-electron oxidative addition and reductive elimination steps, as well as radical-based mechanisms involving single-electron transfer (SET) events. nih.govoaepublish.com

Role of Metal Ion Stabilization in Reaction Intermediates

The ability of the nickel ion to stabilize reactive intermediates is a cornerstone of its catalytic activity. Nickel complexes can accommodate and stabilize paramagnetic intermediates, which are central to radical-based reaction pathways. nih.gov This stabilization is influenced by the coordination environment, including the ligands and any additives present. For instance, in many cross-coupling reactions, ligands such as bipyridine or terpyridine are not merely spectators but are redox-active, helping to delocalize unpaired electrons and stabilize low-valent nickel radical species. acs.org This redox activity is crucial for promoting radical pathways and distinguishes nickel's reactivity from the predominantly two-electron pathways of palladium. acs.org

The geometry of the nickel complex also plays a significant role. For example, computational studies have shown that changes in coordination geometry can alter the redox activity of the ligand and, consequently, the electronic structure and stability of the nickel intermediates. nih.govacs.org Coordinating additives and solvents can further stabilize nickel radical intermediates by modulating this ligand redox activity. acs.orgacs.org In enzymatic systems, nickel ions are crucial for catalysis, often by facilitating electron transfer or by stabilizing reactive intermediates within the enzyme's active site. numberanalytics.com The ability of nickel to cycle through multiple oxidation states makes it an ideal cofactor for a variety of enzymes. numberanalytics.com

Exploration of Radical Pathways and One-Electron Redox Processes

Radical pathways are a hallmark of many nickel-catalyzed reactions, offering reactivity patterns distinct from traditional two-electron processes. nih.gov These pathways are often initiated by a single-electron transfer (SET) from a low-valent nickel species to a substrate, generating a radical intermediate. acs.org This is particularly prevalent in cross-electrophile coupling reactions, where nickel(I) species can activate alkyl halides through a one-electron oxidative addition, leading to the formation of an alkyl radical. nih.govresearchgate.net

The exploration of these radical mechanisms has led to the development of novel synthetic methods. For example, nickel-catalyzed radical pathways have been successfully applied to the synthesis of non-canonical peptides and carbohydrates. nih.gov The mechanism for these transformations can involve a sequential reduction, starting with the generation of a radical from an alkyl halide by a nickel(I) complex, followed by the capture of this carbon radical by a nickel(II) species, and concluding with reductive elimination. nih.govresearchgate.net

Electroanalytical studies have provided further insight, elucidating a concerted halogen atom abstraction mechanism where electron transfer is coupled with halide dissociation. nih.govacs.org In photoredox catalysis, the combination of a photosensitizer with a nickel catalyst allows for the generation of radical intermediates under mild conditions, further expanding the scope of these reactions. nih.gov The general trend observed is that while C(sp²) electrophiles often react via two-electron oxidative addition, C(sp³) electrophiles tend to favor single-electron pathways. oaepublish.com

Reductive Elimination and Oxidative Addition Mechanisms

Oxidative addition and reductive elimination are fundamental steps in many transition metal-catalyzed cross-coupling reactions, and nickel catalysis is no exception. Oxidative addition typically involves the addition of a substrate (e.g., an aryl halide) to a low-valent nickel center (often Ni(0)), increasing the oxidation state of the metal (to Ni(II)) and forming new bonds. nih.govnih.gov In some cases, particularly with C(sp²) electrophiles, this proceeds via a classic two-electron pathway. nih.gov However, nickel can also engage in one-electron oxidative addition, especially with C(sp³) electrophiles, to form radical intermediates. nih.gov

Reductive elimination is the microscopic reverse of oxidative addition, where two ligands on the nickel center couple and are eliminated from the coordination sphere, forming a new bond and reducing the oxidation state of the nickel. This step is often the final product-forming step in a catalytic cycle. mdpi.com For instance, in the nickel-catalyzed hydroboration of vinylarenes, the catalytic cycle concludes with reductive elimination from a nickel intermediate to deliver the desired product and regenerate the active catalyst. mdpi.com

The facility of both oxidative addition and reductive elimination is highly dependent on the ligand environment, the nature of the coupling partners, and the oxidation states of the nickel intermediates involved. For example, the capture of an alkyl radical by a nickel(II)-aryl complex leads to a high-valent nickel(III) species, which then undergoes rapid reductive elimination. acs.org In contrast, the capture of a radical by a nickel(II)-alkyl complex can also form a nickel(III) species, but the subsequent C(sp³)–C(sp³) bond-forming reductive elimination can be slow. acs.org Some systems may even involve dinuclear nickel complexes where two nickel centers cooperatively participate in the reductive elimination process. nih.gov

Computational Studies on Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an indispensable tool for elucidating the intricate mechanisms of nickel-catalyzed reactions. mdpi.comrsc.orgdiva-portal.orgpku.edu.cn These computational studies provide detailed energetic and structural information about reaction intermediates and transition states, offering insights that are often difficult to obtain through experimental methods alone. rsc.org

DFT calculations have been employed to:

Elucidate catalytic cycles: Researchers have used DFT to map out the entire catalytic cycle for various reactions, including cross-coupling, hydroboration, and C-H functionalization. mdpi.comrsc.orgpku.edu.cn This includes identifying the sequence of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination. mdpi.compku.edu.cn

Determine rate-determining steps: By calculating the activation barriers for each step in a proposed mechanism, DFT can identify the rate-determining step of a reaction. mdpi.comrsc.org For example, in a study on the nickel-catalyzed hydroboration of vinylarenes, hydronickelation was identified as the rate-determining step. mdpi.com

Explain selectivity: DFT is a powerful tool for understanding the origins of regioselectivity and enantioselectivity. mdpi.compku.edu.cn For instance, in the desymmetric cyclization of alkyne-tethered malononitriles, DFT calculations revealed that the stereochemistry is determined by the cyano group insertion step, with steric repulsion between the substrate and the ligand controlling the facial selectivity. pku.edu.cn

Investigate competing pathways: DFT can be used to compare the feasibility of different proposed mechanisms. rsc.org For example, in the C-H cyclization of imidazoles, calculations showed that an unconventional σ-complex-assisted metathesis (σ-CAM) mechanism could compete with the more commonly proposed ligand-to-ligand hydrogen transfer (LLHT) pathway. rsc.org

Probe the role of ligands and additives: The effect of the electronic and steric properties of ligands on the catalytic activity can be systematically studied using DFT. rsc.org Frontier molecular orbital (FMO) analysis and charge population analyses can reveal how ligands modulate the electron density at the nickel center, thereby influencing its reactivity. rsc.org

These computational insights are crucial for rational catalyst design and the optimization of reaction conditions.

Materials Science Applications and Advanced Materials Synthesis

Precursor for Functional Films and Coatings

Nickel chloride hexahydrate serves as a crucial starting material for the synthesis of functional thin films and coatings that are integral to various optoelectronic devices.

This compound is widely used as a precursor to create nickel oxide (NiO) films, which function as hole transport layers in p-type dye-sensitized solar cells (DSSCs). researchgate.net The synthesis process typically involves dissolving this compound in a solvent, followed by deposition onto a substrate and a calcination step to form the crystalline NiO film. sigmaaldrich.comacs.org

One common method is a wet chemical deposition, where NiCl₂·6H₂O is dissolved in deionized water. sigmaaldrich.com The resulting solution is then used to create a paste that is applied to a conductive glass substrate, often through a doctor-blading technique. sigmaaldrich.com Subsequent calcination at high temperatures, for instance at 450°C, converts the precursor into a nest-like NiO structure. sigmaaldrich.com The thickness of the NiO film is a critical parameter influencing the solar cell's efficiency. Research has shown that the highest photoconversion efficiency can be achieved with a specific film thickness, for example, around 13 µm. sigmaaldrich.com

Another fabrication method for NiO films is the spray pyrolysis technique. acs.orgpsu.edu In this process, an aqueous solution of this compound is sprayed onto a heated glass substrate. psu.edu The properties of the resulting NiO thin films, such as their crystalline structure and optical band gap, are influenced by the precursor solution's concentration. psu.eduresearchgate.net For instance, NiO films produced via spray pyrolysis are polycrystalline with a cubic crystal structure. psu.edu

The performance of DSSCs using these NiO films is also dependent on the type of dye sensitizer (B1316253) used. Studies have compared different dyes, such as Coumarin 343, Ruthenium 535 (N3), and Ruthenium 520-DN (Z907), with varying outcomes in photoconversion efficiency. sigmaaldrich.com For example, a DSSC with a 13 µm thick NiO film sensitized with Coumarin 343 achieved a photoconversion efficiency of approximately 0.027%. sigmaaldrich.com

Table 1: Synthesis and Performance of NiO Films from this compound for DSSCs

| Synthesis Method | Precursor | Deposition Technique | Calcination Temperature (°C) | Optimal Film Thickness (µm) | Achieved Photoconversion Efficiency (%) |

| Wet Chemical Deposition | NiCl₂·6H₂O in deionized water | Doctor-blading | 450 | 13 | 0.027 (with C343 dye) |

| Spray Pyrolysis | Aqueous NiCl₂·6H₂O | Spraying | 450 | Not specified | Not specified |

In the realm of perovskite solar cells (PSCs), this compound has been effectively utilized as an additive to the electron transport layer (ETL) to enhance device performance. researchgate.netmdpi.com Specifically, introducing NiCl₂·6H₂O into a tin oxide (SnO₂) ETL has been shown to significantly improve the power conversion efficiency (PCE) and the open-circuit voltage (V_OC_). mdpi.comsigmaaldrich.com

The modification of the SnO₂ ETL with this compound addresses issues of electron-hole recombination and improves charge extraction at the ETL-perovskite interface. mdpi.comncsu.edu The introduction of NiCl₂·6H₂O passivates defects in the SnO₂ layer and adjusts the energy level of the conduction band minimum to better align with that of the perovskite material. mdpi.comsigmaaldrich.com This leads to a reduction in trap density and suppressed non-radiative recombination. mdpi.com